molecular formula C13H18N2O2 B2377610 N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide CAS No. 2361642-60-4

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide

Cat. No.: B2377610
CAS No.: 2361642-60-4
M. Wt: 234.299
InChI Key: NCDPXUGKBGURKF-UHFFFAOYSA-N
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Description

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide is a synthetic organic compound belonging to the class of pyridine derivatives. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxy and dimethyl groups, and an amide linkage to a prop-2-enamide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide typically involves a multi-step process. One common method includes the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids to form the desired pyridine derivative . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The methoxy and dimethyl groups on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines.

Scientific Research Applications

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies on its binding affinity and specificity are necessary to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A proton pump inhibitor with a similar pyridine structure.

    Indole Derivatives: Compounds like indole-3-acetic acid share structural similarities and biological activities.

Uniqueness

N-[(2-Methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the amide linkage. These structural features contribute to its distinct chemical and biological properties, differentiating it from other pyridine and indole derivatives.

Properties

IUPAC Name

N-[(2-methoxy-4,6-dimethylpyridin-3-yl)methyl]-N-methylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-6-12(16)15(4)8-11-9(2)7-10(3)14-13(11)17-5/h6-7H,1,8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPXUGKBGURKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN(C)C(=O)C=C)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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